molecular formula C19H18Cl2N2O3 B11689280 (Z)-N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide

(Z)-N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide

Cat. No.: B11689280
M. Wt: 393.3 g/mol
InChI Key: RCSDTQHIIOALFY-FPLPWBNLSA-N
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Description

(2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of chlorinated phenyl groups and a hydrazide moiety suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetyl intermediate.

    Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then condensed with 2-chlorobenzaldehyde under acidic conditions to form the final product, (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or reduced hydrazide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Hydrazides are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Anticancer Research: The compound may be studied for its potential anticancer properties due to the presence of bioactive moieties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical structure.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N’-[2-(4-CHLOROPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE
  • (2Z)-N’-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE

Uniqueness

The presence of both 4-chloro-3,5-dimethylphenoxy and 2-chlorophenyl groups in (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE makes it unique compared to other similar compounds. These groups may confer specific biological activities or chemical reactivity that are distinct from other hydrazides.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

(Z)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-(2-chlorophenyl)prop-2-enehydrazide

InChI

InChI=1S/C19H18Cl2N2O3/c1-12-9-15(10-13(2)19(12)21)26-11-18(25)23-22-17(24)8-7-14-5-3-4-6-16(14)20/h3-10H,11H2,1-2H3,(H,22,24)(H,23,25)/b8-7-

InChI Key

RCSDTQHIIOALFY-FPLPWBNLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)/C=C\C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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